molecular formula C12H8ClF2N3O B2810944 N'-(6-chloro-2-pyridinyl)-2,6-difluorobenzenecarbohydrazide CAS No. 400085-86-1

N'-(6-chloro-2-pyridinyl)-2,6-difluorobenzenecarbohydrazide

Cat. No.: B2810944
CAS No.: 400085-86-1
M. Wt: 283.66
InChI Key: IWZFGZSUNIDJDG-UHFFFAOYSA-N
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Description

N’-(6-chloro-2-pyridinyl)-2,6-difluorobenzenecarbohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 6th position and a benzene ring substituted with two fluorine atoms at the 2nd and 6th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-chloro-2-pyridinyl)-2,6-difluorobenzenecarbohydrazide typically involves the reaction of 6-chloro-2-pyridinecarboxylic acid hydrazide with 2,6-difluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-(6-chloro-2-pyridinyl)-2,6-difluorobenzenecarbohydrazide may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve the yield. The use of high-purity starting materials and stringent quality control measures are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(6-chloro-2-pyridinyl)-2,6-difluorobenzenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N’-(6-chloro-2-pyridinyl)-2,6-difluorobenzenecarbohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(6-chloro-2-pyridinyl)-2,6-difluorobenzenecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloro-2-pyridinyl)cyclopropanecarboxamide
  • 6-chloro-N,N-dimethylpyridin-2-amine

Uniqueness

N’-(6-chloro-2-pyridinyl)-2,6-difluorobenzenecarbohydrazide is unique due to its specific substitution pattern on the pyridine and benzene rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N'-(6-chloropyridin-2-yl)-2,6-difluorobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF2N3O/c13-9-5-2-6-10(16-9)17-18-12(19)11-7(14)3-1-4-8(11)15/h1-6H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZFGZSUNIDJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NNC2=NC(=CC=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601324463
Record name N'-(6-chloropyridin-2-yl)-2,6-difluorobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824448
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

400085-86-1
Record name N'-(6-chloropyridin-2-yl)-2,6-difluorobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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